(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole core substituted at the 5-position with an ester group. This compound is structurally tailored for applications in organic electronics, leveraging the electron-deficient benzo[c][1,2,5]thiadiazole unit and the electron-rich thiophene-isoxazole system to modulate optoelectronic behavior.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c19-15(9-3-4-11-12(6-9)18-23-17-11)20-8-10-7-13(21-16-10)14-2-1-5-22-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRQQROOPFVBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Thiophene Substitution: The thiophene moiety can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Benzo[c][1,2,5]thiadiazole Incorporation: The benzo[c][1,2,5]thiadiazole unit can be synthesized via a condensation reaction between an appropriate diamine and a dicarboxylic acid derivative, followed by cyclization under acidic conditions.
Final Coupling: The final step involves esterification to form the carboxylate ester, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Bases: Triethylamine, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions, DMAP for esterification.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in the development of new pharmaceuticals. The incorporation of thiophene and isoxazole groups is known to enhance biological activity against various diseases, particularly cancer.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiophene-based compounds exhibit significant anticancer properties. For instance, compounds similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate showed promising results in inhibiting growth in cancer cell lines with IC50 values ranging from 0.1 to 10 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.083 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 1.962 | Inhibition of cell proliferation |
| Compound C | HT-29 (Colon) | 4.496 | Tyrosine kinase inhibition |
Anti-inflammatory Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of Cytokines
In vitro studies have shown that derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic roles in treating inflammatory diseases .
Material Science
The unique electronic properties of this compound make it suitable for applications in organic electronics.
Application: Organic Photovoltaics
Compounds with similar structures have been investigated as electron acceptors in organic solar cells. Their ability to facilitate charge transfer can enhance the efficiency of photovoltaic devices .
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring could act as a hydrogen bond acceptor, while the thiophene and benzo[c][1,2,5]thiadiazole units could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural analogs and their properties, focusing on electronic, synthetic, and application-driven differences.
Structural and Electronic Comparisons
- The methyl ester analog () lacks extended conjugation, resulting in a higher bandgap (~3.0 eV estimated) versus the target compound (~2.2–2.5 eV estimated) .
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a complex organic molecule that integrates various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a thiophene ring, an isoxazole moiety, and a benzo[c][1,2,5]thiadiazole structure. Each of these components contributes to the overall biological profile of the molecule.
| Component | Structure | Biological Relevance |
|---|---|---|
| Thiophene | Thiophene | Exhibits antimicrobial and anti-inflammatory properties. |
| Isoxazole | Isoxazole | Known for anticancer and neuroprotective effects. |
| Benzo[c][1,2,5]thiadiazole | Thiadiazole | Associated with anti-tubercular and analgesic activities. |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may modulate enzyme activity or receptor interactions through binding affinities that influence various metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuroprotective effects.
- Antimicrobial Activity : The presence of thiophene and thiadiazole rings suggests potential efficacy against bacterial and fungal pathogens.
Biological Activity Studies
Recent studies have highlighted the pharmacological potential of compounds similar to this compound. Here are some key findings:
- Anticancer Activity : Compounds containing isoxazole and thiadiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structural components suggest potential activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammatory markers in vitro.
Case Studies
Several case studies have been conducted on related compounds that provide insight into the biological activity of this compound.
Case Study 1: Anticancer Efficacy
A derivative with a similar structure was tested against various cancer cell lines. Results indicated:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
A related compound was evaluated for its antimicrobial properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
